molecular formula C8H7BrF3NO B1526746 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline CAS No. 710351-84-1

3-Bromo-4-(2,2,2-trifluoroethoxy)aniline

Cat. No. B1526746
M. Wt: 270.05 g/mol
InChI Key: WKNJHWXZLCVUHJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline is C7H5BrF3NO . This compound contains a total of 29 bond(s). There are 18 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 primary amine(s) (aromatic), 1 ether(s) (aliphatic), and 1 sulfoxide(s) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline include a molecular weight of 256.02 . It is a liquid at ambient temperature . The refractive index n20/D is 1.5130 (lit.) and the boiling point is 98-100 °C/15 mmHg (lit.) . The density is 1.691 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • 3-(Bromoacetyl)coumarins

    • Application Summary : 3-(Bromoacetyl)coumarins are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
    • Methods of Application : The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
    • Results or Outcomes : These compounds have been used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
  • 1-bromo-3-(2,2,2-trifluoroethoxy)benzene

    • Application Summary : This compound is a chemical reagent used in the synthesis of various organic compounds .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis, but the use of this reagent can enable the formation of various organic compounds .

Safety And Hazards

3-Bromo-4-(2,2,2-trifluoroethoxy)aniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

3-bromo-4-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNJHWXZLCVUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(2,2,2-trifluoroethoxy)aniline

Synthesis routes and methods I

Procedure details

3-Bromo-4-fluoronitrobenzene (1.0 eq) was added to a stirring solution of 2,2,2-trifluoroethanol (1.1 eq) and potassium carbonate (2.0 eq) in DMF. The solution was heated for 18 hours at 90° C. at which time no starting material was apparent by LCMS. The solution was cooled and filtered through Celite and the plug washed with EtOAc. The organic layer is then washed with brine and water, dried over MgSO4, filtered and concentrated to yield the desired product 97% pure, 80% yield. LC Rt=2.975 min. MH+=302.0
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Yield
97%

Synthesis routes and methods II

Procedure details

2-Bromo-4-nitro-1-(2,2,2-trifluoro-ethoxy)-benzene was dissolved in EtOAc, purged with nitrogen, and a catalytic amount of Pd on Carbon added. The solution is purged a number of times, then left to stir overnight under an atmosphere of nitrogen. The solution is filtered through Celite and concentrated yielding the desired product in quantitative yield. LC Rt=1.852 min. MH+=270.0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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